molecular formula C18H16N4O4S3 B2796335 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[2-(thiophen-2-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide CAS No. 893356-83-7

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[2-(thiophen-2-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

Cat. No.: B2796335
CAS No.: 893356-83-7
M. Wt: 448.53
InChI Key: ZANQNBLDUCQWAL-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[2-(thiophen-2-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C18H16N4O4S3 and its molecular weight is 448.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of thiadiazole derivatives, including those similar to the compound , often involves condensation reactions, carbodiimide condensation catalysis, and heterocyclization. These methods yield a variety of thiadiazole amides with potential for further chemical modification and optimization for various biological activities. For instance, the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives highlights the versatility of thiadiazole scaffolds in generating biologically active compounds through a fast and convenient method (Yu et al., 2014).

Biological Activities and Potential Applications

Antibacterial and Antifungal Properties

Various thiadiazole derivatives exhibit significant antibacterial and antifungal activities. The incorporation of thiadiazole moieties into benzothiazole derivatives, for instance, has shown good antiviral activities against tobacco mosaic virus (TMV) and antibacterial activities against pathogens like Xanthomonas oryzae pv. oryzae (Xoo) and Ralstonia solanacearum (Rs) (Tang et al., 2019).

Anticancer Potential

Thiadiazole derivatives have been evaluated for their potential anticancer activities, showing promise in various in vitro models. The synthesis of novel thiadiazole amide derivatives containing piperazine, for example, demonstrated inhibitory effects on bacterial strains and certain cancer cell lines, suggesting a potential pathway for the development of new anticancer agents (Xia, 2015).

Enzyme Inhibition

The enzyme inhibitory potential of sulfonamides containing benzodioxane and acetamide moieties has been explored, with compounds showing substantial activity against enzymes like alpha-glucosidase and acetylcholinesterase. This suggests applications in treating diseases like diabetes and Alzheimer's through enzyme inhibition strategies (Abbasi et al., 2019).

Properties

IUPAC Name

N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4S3/c23-15(9-12-2-1-7-27-12)20-17-21-22-18(29-17)28-10-16(24)19-11-3-4-13-14(8-11)26-6-5-25-13/h1-4,7-8H,5-6,9-10H2,(H,19,24)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANQNBLDUCQWAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(S3)NC(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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